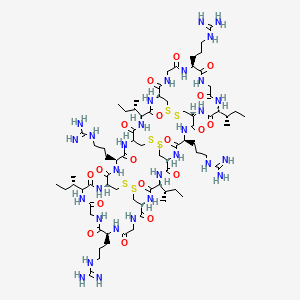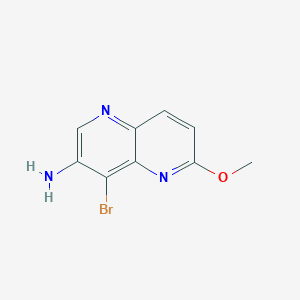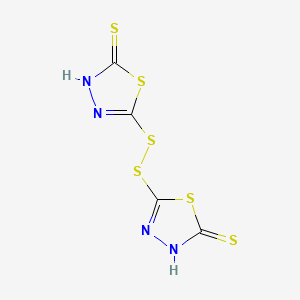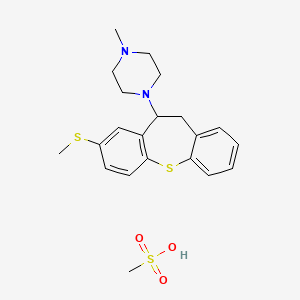
Methiothepin mesylate
概要
説明
Methiothepin mesylate is a serotonin receptor antagonist that blocks 5-HT1, 5-HT6, and 5-HT7 serotonin autoreceptors . It belongs to a new class of dibenzothiophenes and possesses neuroleptic activity .
Synthesis Analysis
The synthesis of Methiothepin mesylate involves several steps . The reduction of 2-(4-methylsulfanylphenyl)sulfanylbenzoic acid gives [2-(4-methylsulfanylphenyl)sulfanylphenyl]methanol. This is then halogenated with thionyl chloride to give 1-(chloromethyl)-2-(4-methylsulfanylphenyl)sulfanylbenzene .Molecular Structure Analysis
The molecular weight of Methiothepin mesylate is 452.65 and its formula is C21H28N2O3S3 . Its structure includes a 1-methyl-4-(8-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine component .Chemical Reactions Analysis
Methiothepin mesylate is a potent and non-selective 5-HT2 receptor antagonist . It exhibits high affinity at 5-HT2A, 5HT2B, and 5HT2C .Physical And Chemical Properties Analysis
Methiothepin mesylate is a solid substance . It is white to light yellow in color .科学的研究の応用
Prostate Cancer Research
Methiothepin mesylate has shown promise in prostate cancer studies. Researchers have observed apoptotic cell death in prostate cancer cell lines after treatment with this compound. Specifically, Methiothepin mesylate acts as an antagonist for serotonin receptor 5-HT1, inducing hydrogen peroxide (H2O2) production and mitochondrial calcium (Ca2+) overload. Additionally, it affects proteins associated with endoplasmic reticulum stress, autophagy, and mitochondrial membrane potential. The compound’s potential to inhibit prostate cancer cell migration suggests it could be a novel anticancer agent .
作用機序
Target of Action
Methiothepin mesylate, also known as Metitepine mesylate, is a potent and non-selective antagonist of serotonin (5-HT), dopamine, and adrenergic receptors . It primarily targets 5-HT receptors, including 5-HT1A, 5HT1B, 5HT1C, 5HT1D, 5-HT5A, 5-HT5B, 5-HT6, and 5-HT7 . These receptors play crucial roles in various physiological processes, including mood regulation, sleep, appetite, and cognition.
Mode of Action
As a non-selective antagonist, Methiothepin mesylate binds to its target receptors and blocks their activity . By inhibiting the action of serotonin, dopamine, and adrenergic neurotransmitters, it can modulate various neurological and physiological processes. This blockade of receptors can lead to changes in neural signaling and ultimately influence behavior and perception .
Biochemical Pathways
The exact biochemical pathways affected by Methiothepin mesylate are complex and involve multiple neurotransmitter systems. Its primary action is the blockade of serotonin, dopamine, and adrenergic receptors, which disrupts the normal signaling pathways of these neurotransmitters . This disruption can affect various downstream effects, including mood regulation, sleep patterns, and cognitive processes.
Result of Action
Methiothepin mesylate’s antagonistic action on serotonin, dopamine, and adrenergic receptors can lead to various molecular and cellular effects. For instance, it has been shown to induce apoptotic cell death in prostate cancer cell lines by causing hydrogen peroxide (H2O2) production and mitochondrial Ca2+ overload . This suggests that Methiothepin mesylate may have potential therapeutic applications in cancer treatment.
Safety and Hazards
将来の方向性
Methiothepin mesylate has been used to explore the relationship between circulating cells and the niche . It has potential as a novel therapeutic agent for ovarian cancer treatment . It has also been used in serotonin (5-HT) and antagonists in vivo bioassays and in in vivo antagonist and lipopolysaccharide stimulations .
特性
IUPAC Name |
methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2.CH4O3S/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;1-5(2,3)4/h3-8,14,18H,9-13H2,1-2H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMDZGZYKOGLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017459 | |
| Record name | Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methiothepin mesylate | |
CAS RN |
51482-89-4, 74611-28-2 | |
| Record name | Methiothepin methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Methiothepin mesylate?
A1: Methiothepin mesylate acts primarily as a serotonin receptor antagonist, meaning it blocks the action of serotonin at its receptors. [, , , , , , , , ] While it demonstrates affinity for several serotonin receptor subtypes (5-HT1, 5-HT2, and potentially 5-HT1D), its actions at the 5-HT1 and 5-HT2 receptors appear most relevant in the reported studies. [, , , , , , , ]
Q2: What are some of the observed effects of Methiothepin mesylate in animal models?
A2: Research using rodent models shows that Methiothepin mesylate can alleviate morphine withdrawal symptoms. [, ] This effect is likely linked to its antagonism of 5-HT1 and 5-HT2 receptors. [, ] In a rat model of posthypoxic myoclonus (involuntary muscle twitching), Methiothepin mesylate effectively reduced myoclonus, suggesting potential therapeutic relevance for movement disorders. []
Q3: Has Methiothepin mesylate demonstrated any effects on hormone regulation?
A3: Yes, studies in Atlantic croaker (a fish species) showed that Methiothepin mesylate, specifically a 5-HT1 antagonist, did not impact the serotonin-induced increase of gonadotropin II (GtH II) levels. [] This suggests that the serotonin-mediated regulation of GtH II in this species may not involve the 5-HT1 receptor subtype. []
Q4: How does Methiothepin mesylate influence viral infection?
A5: Intriguingly, Methiothepin mesylate was found to possess antiviral activity against Chikungunya virus (CHIKV). [] It appears to interfere with the virus's entry into the host cell or the membrane fusion process. [] This highlights a potential area for further investigation into Methiothepin mesylate's antiviral properties and its potential as a therapeutic agent against CHIKV and potentially other viruses.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






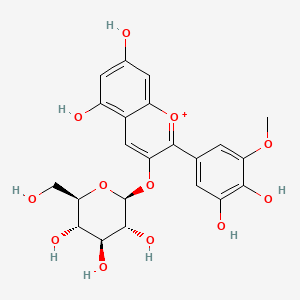
![6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3029600.png)
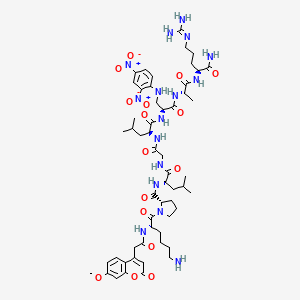


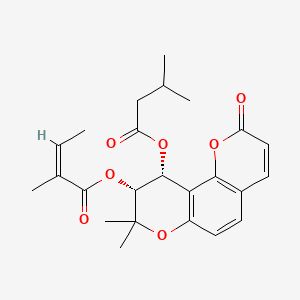
![3-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B3029612.png)
